![molecular formula C36H60S3Sn2 B14266304 tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane CAS No. 171917-46-7](/img/structure/B14266304.png)
tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is a complex organotin compound. It consists of a thiophene ring system substituted with tributylstannyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin compound and organic halide
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process would include:
Bulk synthesis: Using large reactors with precise temperature and pressure control
Purification: Techniques such as column chromatography or recrystallization to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane undergoes several types of reactions:
Substitution Reactions: Commonly used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Stille Coupling: Uses palladium catalysts, organic halides, and solvents like THF or toluene.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions are typically new organotin compounds or coupled organic molecules, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.
Material Science: Employed in the development of conductive polymers and materials.
Electronics: Used in the fabrication of organic electronic devices due to its conductive properties.
Mécanisme D'action
The mechanism of action of tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane primarily involves its role as a reagent in coupling reactions. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the organotin compound and the organic halide. This process involves:
Oxidative Addition: Palladium inserts into the carbon-halide bond.
Transmetalation: Transfer of the organic group from tin to palladium.
Reductive Elimination: Formation of the new carbon-carbon bond and regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)thiophene: A simpler organotin compound with a single thiophene ring.
5,5-Bis(tributylstannyl)-2,2-bithiophene: Contains two thiophene rings and two tributylstannyl groups.
Uniqueness
Tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is unique due to its multiple thiophene rings and tributylstannyl groups, making it highly versatile in coupling reactions and material science applications.
Propriétés
Numéro CAS |
171917-46-7 |
|---|---|
Formule moléculaire |
C36H60S3Sn2 |
Poids moléculaire |
826.5 g/mol |
Nom IUPAC |
tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H6S3.6C4H9.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;6*1-3-4-2;;/h1-6H;6*1,3-4H2,2H3;; |
Clé InChI |
AQCNTMURMQGRQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


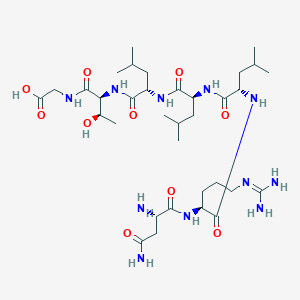
![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
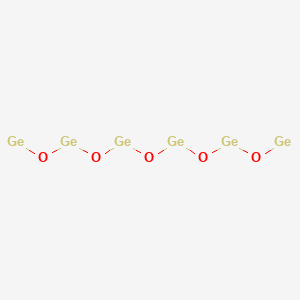
![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
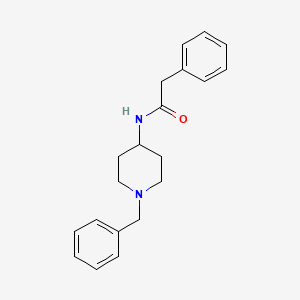
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
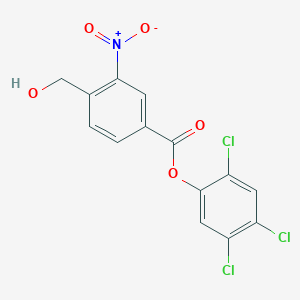
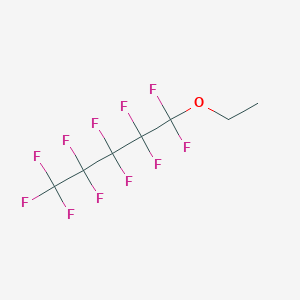
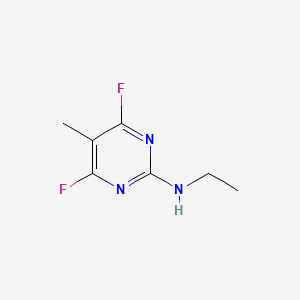
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
